N-(2-{[(E)-(3-bromophenyl)methylidene]amino}ethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N~1~-(2-{[(E)-1-(3-BROMOPHENYL)METHYLIDENE]AMINO}ETHYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features a bromophenyl group, a pyrazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-{[(E)-1-(3-BROMOPHENYL)METHYLIDENE]AMINO}ETHYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form a bromophenyl intermediate.
Condensation Reaction: The bromophenyl intermediate undergoes a condensation reaction with an aminoethyl group to form the imine linkage.
Pyrazole Ring Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-{[(E)-1-(3-BROMOPHENYL)METHYLIDENE]AMINO}ETHYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and hydrogen gas (H~2~) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~1~-(2-{[(E)-1-(3-BROMOPHENYL)METHYLIDENE]AMINO}ETHYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N1-(2-{[(E)-1-(3-BROMOPHENYL)METHYLIDENE]AMINO}ETHYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2-{[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINO}ETHYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE: Similar structure with a different position of the bromine atom.
N~1~-(2-{[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]AMINO}ETHYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE: Chlorine atom instead of bromine.
Uniqueness
The unique combination of the bromophenyl group, pyrazole ring, and acetamide moiety in N1-(2-{[(E)-1-(3-BROMOPHENYL)METHYLIDENE]AMINO}ETHYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C16H18BrN5O3 |
---|---|
Molecular Weight |
408.25 g/mol |
IUPAC Name |
N-[2-[(3-bromophenyl)methylideneamino]ethyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C16H18BrN5O3/c1-11-16(22(24)25)12(2)21(20-11)10-15(23)19-7-6-18-9-13-4-3-5-14(17)8-13/h3-5,8-9H,6-7,10H2,1-2H3,(H,19,23) |
InChI Key |
PRYIXFVVLZJAQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCCN=CC2=CC(=CC=C2)Br)C)[N+](=O)[O-] |
Origin of Product |
United States |
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